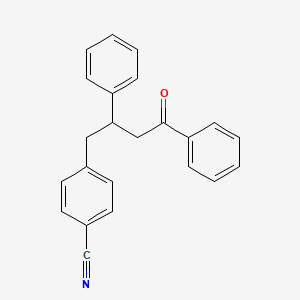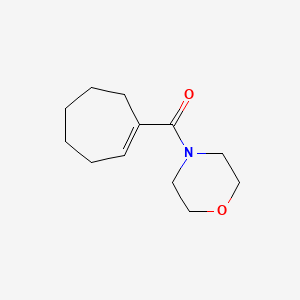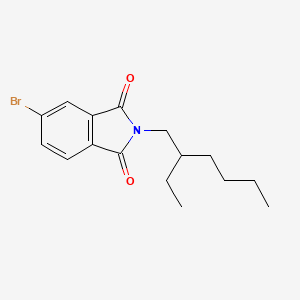
5-Bromo-2-(2-ethylhexyl)isoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-(2-ethylhexyl)isoindoline-1,3-dione is a synthetic compound belonging to the isoindoline-1,3-dione family. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.
准备方法
The synthesis of 5-Bromo-2-(2-ethylhexyl)isoindoline-1,3-dione typically involves multiple steps. One common approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones. Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
化学反应分析
5-Bromo-2-(2-ethylhexyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
作用机制
The mechanism of action of 5-Bromo-2-(2-ethylhexyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it modulates the dopamine receptor D3, which suggests its potential application as an antipsychotic agent . Additionally, its ability to inhibit β-amyloid protein aggregation indicates a potential role in the treatment of Alzheimer’s disease .
相似化合物的比较
5-Bromo-2-(2-ethylhexyl)isoindoline-1,3-dione can be compared with other similar compounds such as:
5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: This compound has similar structural features but different substituents, leading to variations in reactivity and applications.
5-Bromo-2-isopropylisoindoline-1,3-dione:
属性
分子式 |
C16H20BrNO2 |
|---|---|
分子量 |
338.24 g/mol |
IUPAC 名称 |
5-bromo-2-(2-ethylhexyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H20BrNO2/c1-3-5-6-11(4-2)10-18-15(19)13-8-7-12(17)9-14(13)16(18)20/h7-9,11H,3-6,10H2,1-2H3 |
InChI 键 |
GAIFMSMFNRVHLD-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)CN1C(=O)C2=C(C1=O)C=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


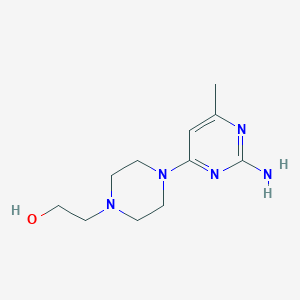
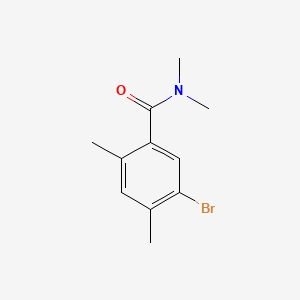
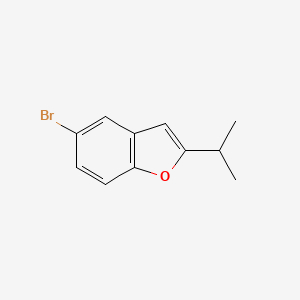
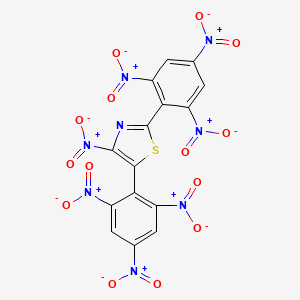
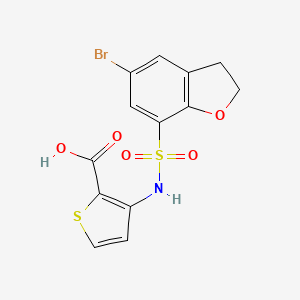
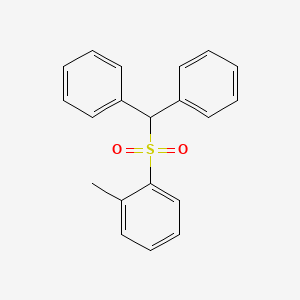
![Imidazo[1,5-a]pyridin-3-ylmethanol](/img/structure/B14015914.png)
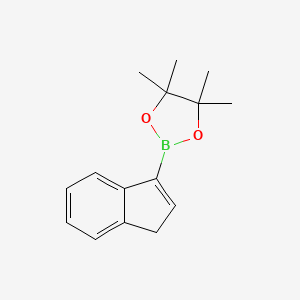
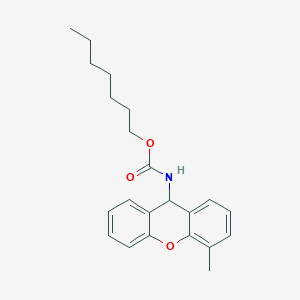
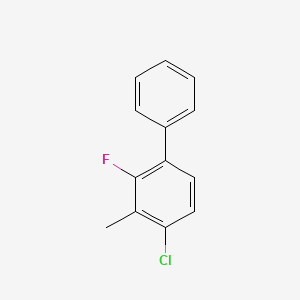
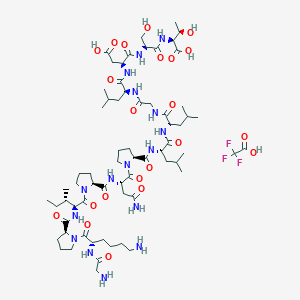
![2,2'-Benzene-1,4-diylbis[1-(aziridin-1-yl)ethanone]](/img/structure/B14015951.png)
